![molecular formula C9H22Cl2N2 B3016304 1-Isobutyl-1,4-diazepane dihydrochloride CAS No. 1269199-15-6](/img/structure/B3016304.png)
1-Isobutyl-1,4-diazepane dihydrochloride
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Overview
Description
1-Isobutyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 1269199-15-6 . It has a molecular weight of 229.19 and its molecular formula is C9H22Cl2N2. It is a solid substance and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 1-Isobutyl-1,4-diazepane dihydrochloride consists of two nitrogen atoms in a seven-membered heterocyclic compound . It contains a total of 31 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
1-Isobutyl-1,4-diazepane dihydrochloride is a solid substance . It has a molecular weight of 229.19 and its molecular formula is C9H22Cl2N2. The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Solid-phase Organic Synthesis : 1,4-diazepanes are synthesized using solid-phase organic methods, showing high affinity for σ1 receptors. This includes using amino acids like alanine and leucine, indicating potential for creating a range of biologically active compounds (Fanter, Schepmann, & Wünsch, 2018).
- Practical Synthesis for Medical Applications : A practical synthesis method for 1,4-diazepane derivatives is developed for multikilogram production, demonstrating its importance in large-scale pharmaceutical manufacturing (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
- Catalytic Routes for Synthesis : Research shows the synthesis of 1,4-diazacycles using catalytic routes, underscoring the adaptability of these compounds for diverse applications, including pharmaceuticals (Nalikezhathu, Tam, Cherepakhin, Do, & Williams, 2023).
Medicinal and Biological Applications
- Cannabinoid Receptor Agonists : 1,4-diazepane compounds have been identified as potent agonists for Cannabinoid receptor 2, indicating their potential in therapeutic applications related to cannabinoid receptors (Riether, Wu, Cirillo, Berry, Walker, Ermann, Noya-Marino, Jenkins, Albaugh, Albrecht, Fisher, Gemkow, Grbic, Löbbe, Möller, O'Shea, Sauer, Shih, & Thomson, 2011).
- T-Type Calcium Channel Blockers : These derivatives are explored for their potential as T-type calcium channel blockers, relevant for diseases associated with these channels (Gu, Lee, Pae, Chung, Rhim, Han, Min, & Cho, 2010).
- Inhibitors of LFA-1 : 1,4-diazepane-2-ones have been evaluated as novel inhibitors of LFA-1, a key target in immune response modulation (Wattanasin, Albert, Ehrhardt, Roche, Sabio, Hommel, Welzenbach, & Weitz-Schmidt, 2003).
Safety and Hazards
properties
IUPAC Name |
1-(2-methylpropyl)-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2)8-11-6-3-4-10-5-7-11;;/h9-10H,3-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGJPAXYLPYQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1,4-diazepane dihydrochloride |
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